

# Omberacetam (CAS No. 157115-85-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Omberacetam (Standard) |           |
| Cat. No.:            | B1679845               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Omberacetam, also known by its brand name Noopept and developmental code GVS-111, is a synthetic nootropic molecule with neuroprotective and cognitive-enhancing properties.[1][2] First synthesized in 1996, it is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3][4] Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine.[2][5] This technical guide provides a comprehensive overview of Omberacetam, including its chemical and physical properties, pharmacological data, mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.

# **Chemical and Physical Properties**

Omberacetam is the N-phenylacetyl-L-prolylglycine ethyl ester.[2] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                | Reference |
|-------------------|----------------------------------------------------------------------|-----------|
| CAS Number        | 157115-85-0                                                          | [2]       |
| Molecular Formula | C17H22N2O4                                                           | [2]       |
| Molecular Weight  | 318.373 g/mol                                                        | [2]       |
| IUPAC Name        | Ethyl 2-(1-(2-<br>phenylacetyl)pyrrolidine-2-<br>carboxamido)acetate | [2]       |
| Appearance        | White to off-white crystalline powder                                | [6]       |
| Solubility        | Water-soluble                                                        | [3]       |
| Purity (Typical)  | ≥98%                                                                 |           |

# **Pharmacological Data**

Omberacetam exhibits a range of pharmacological effects, primarily related to its nootropic and neuroprotective activities. It is reported to be significantly more potent than piracetam, the first recognized nootropic.[5]



| Parameter                    | Value                                 | Species    | Reference |
|------------------------------|---------------------------------------|------------|-----------|
| Route of<br>Administration   | Oral, Intraperitoneal,<br>Intravenous | Human, Rat | [2][7]    |
| Dosage (Human)               | 10-30 mg per day                      | Human      | [2]       |
| Dosage (Animal)              | 0.1 - 10 mg/kg<br>bodyweight          | Rat        | [2]       |
| Oral Bioavailability         | Low (~10%)                            | [5]        |           |
| Half-life (Rodents)          | ~5-10 minutes                         | Rodent     | _         |
| IC50 (AMPA receptor binding) | 80 +/- 5.6 μM                         | Rat        | [7]       |
| IC50 (H2O2-induced damage)   | 1.21 +/- 0.07 μM                      | [7]        |           |

## **Mechanism of Action**

The precise mechanism of action of Omberacetam is multifaceted and not yet fully elucidated. However, research points to several key pathways through which it exerts its effects. Omberacetam is a prodrug of cycloprolylglycine, which is a modulator of AMPA receptors and shows neuroprotective effects dependent on AMPA and TrkB receptor activation.[2] In cell culture, cycloprolylglycine has been shown to increase brain-derived neurotrophic factor (BDNF).[2]

Key proposed mechanisms include:

- Modulation of Acetylcholine and Glutamate Systems: Omberacetam appears to influence the cholinergic system, leading to an accumulation of acetylcholine, a neurotransmitter crucial for memory function.[5] It also modulates AMPA and NMDA receptors, which are involved in synaptic plasticity and learning.[5]
- Increased Expression of Neurotrophic Factors: Studies have shown that Omberacetam can increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic



Factor (BDNF) in the hippocampus.[3][8] These neurotrophins are vital for neuronal survival, growth, and differentiation.

- Neuroprotection against Glutamate Excitotoxicity: Omberacetam has demonstrated protective effects against the neurotoxic effects of excess glutamate.[2]
- Activation of Hypoxia-Inducible Factor 1 (HIF-1): Some of its pharmacological properties may
  be derived from its action as an activator of HIF-1, a transcription factor that plays a crucial
  role in the cellular response to hypoxia.[2]
- Antioxidant and Anti-inflammatory Effects: Omberacetam exhibits antioxidant properties, protecting against oxidative stress, and has shown anti-inflammatory actions.[2]

## **Signaling Pathways**

// Nodes Omberacetam [label="Omberacetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloprolylglycine [label="Cycloprolylglycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPAR [label="AMPA Receptors", fillcolor="#FBBC05"]; TrkB [label="TrkB Receptors", fillcolor="#FBBC05"]; BDNF [label="BDNF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NGF [label="NGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cognitive\_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ACh [label="Acetylcholine System", fillcolor="#FBBC05"];

// Edges Omberacetam -> Cycloprolylglycine [label="Metabolized to"]; Cycloprolylglycine -> AMPAR [label="Modulates"]; Cycloprolylglycine -> TrkB [label="Activates"]; TrkB -> BDNF [label="Upregulates"]; Omberacetam -> BDNF [label="Increases Expression"]; Omberacetam -> NGF [label="Increases Expression"]; Omberacetam -> HIF1a [label="Activates"]; Omberacetam -> ACh [label="Modulates"]; AMPAR -> Cognitive\_Enhancement; BDNF -> Neuroprotection; BDNF -> Cognitive\_Enhancement; NGF -> Neuroprotection; HIF1a -> Neuroprotection; ACh -> Cognitive\_Enhancement; }

Caption: Proposed signaling pathways of Omberacetam.

# **Experimental Protocols**



## **Synthesis of Omberacetam**

Two primary synthetic routes for Omberacetam have been described.

Route 1: Carboxylation of N-phenylacetyl-L-proline[1][9]

This method involves the carboxylation of N-phenylacetyl-L-proline and ethyl glycine in the presence of isobutyl chloroformate.[1]

- Step 1: Synthesis of N-phenylacetyl-L-proline:
  - To a mixture of L-proline (3.0 g, 26 mmol) and dichloromethane (40 mL), add phenylacetyl chloride (4.03 g, 26 mmol) dropwise via syringe at 0-5 °C in an ice bath.
  - Stir the mixture continuously for 2 hours.
  - Add K2CO3 (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) in batches.
  - Reflux the reaction mixture for 4.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
  - Cool the solution to room temperature to allow precipitation.
  - Wash the filtrate twice with ice water (2 x 10 mL) and remove the solvent using a rotary evaporator.
  - Acidify the aqueous solution to pH 1-3 with 1% HCl and purify by recrystallization from ethyl acetate to obtain N-phenylacetyl-L-proline.[9]
- Step 2: Coupling with Glycine Ethyl Ester:
  - Perform the dehydration and condensation of N-phenylacetyl-L-proline and ethyl glycine using DCC/DMAP.
  - To N-phenylacetyl-L-proline (2 g, 8.6 mmol) dissolved in a 50 mL mixed solvent of THF and dichloromethane (1:1 v/v), add DCC (1.77 g, 8.6 mmol) and DMAP (0.03 g, 3 mol%).



- Stir the mixture overnight at 0-5 °C.
- To the reaction mixture, add a solution of glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol), Et3N (0.87 g, 8.6 mmol), and hexadecyl trimethyl ammonium bromide (0.16 g, 5 mol%) in dichloromethane (20 mL).
- Stir for 48 hours at room temperature.
- Filter the precipitate and evaporate the solvent in vacuo.
- Purify the residue by recrystallization from ethanol to obtain Omberacetam.

```
// Nodes Proline [label="L-Proline", fillcolor="#4285F4", fontcolor="#FFFFF"];
PhenylacetylChloride [label="Phenylacetyl Chloride", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; NPA_Proline [label="N-phenylacetyl-L-proline", fillcolor="#34A853",
fontcolor="#FFFFFF"]; GlycineEster [label="Glycine Ethyl Ester HCl", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Omberacetam [label="Omberacetam", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCC_DMAP [label="DCC / DMAP",
shape=diamond, fillcolor="#FBBC05"];
```

// Edges Proline -> NPA\_Proline; PhenylacetylChloride -> NPA\_Proline; NPA\_Proline -> Omberacetam; GlycineEster -> Omberacetam; DCC\_DMAP -> Omberacetam [label="Coupling"]; }

Caption: Simplified workflow for the synthesis of Omberacetam.

# **In Vitro Neuroprotection Assay**

This protocol describes a method to assess the neuroprotective effects of Omberacetam against amyloid- $\beta$  (A $\beta$ )-induced toxicity in PC12 cells.[10]

- Cell Culture and Differentiation:
  - Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS),
     5% horse serum, 2 mM L-glutamine, and 50 μg/ml gentamicin at 37°C in a humidified 5%
     CO2 atmosphere.



To induce differentiation, add Nerve Growth Factor (NGF) to a final concentration of 50 ng/ml in DMEM containing 1% FBS and incubate for 5 days.[10]

#### Treatment:

- $\circ\,$  Pre-treat the differentiated PC12 cells with Omberacetam at a concentration of 10  $\mu M$  for 72 hours.
- After the pre-treatment period, rinse the cells with fresh medium.
- $\circ$  Expose the cells to Aβ25-35 peptide at a concentration of 5  $\mu$ M for 24 hours to induce toxicity. Untreated cells serve as a control.[10]
- Assessment of Neuroprotection:
  - Cell Viability: Measure cell viability using standard assays such as MTT or LDH assays.
  - Apoptosis: Quantify early and late apoptotic cells using techniques like Annexin
     V/Propidium Iodide staining followed by flow cytometry.
  - Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
  - Mitochondrial Function: Assess mitochondrial membrane potential using dyes such as JC 1.
  - Tau Phosphorylation: Analyze the phosphorylation status of tau protein at specific sites (e.g., Ser396) using Western blotting.
  - Neurite Outgrowth: Observe and quantify changes in neurite length and branching using microscopy and image analysis software.

# In Vivo Alzheimer's Disease Model

This protocol outlines a rat model of Alzheimer's disease induced by A $\beta$  injection to evaluate the efficacy of Omberacetam.[11][12][13][14][15]

Animals: Use adult male Wistar rats.



- Induction of Alzheimer's-like Pathology:
  - Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 52 mg/kg, i.p.).
  - $\circ$  Using a stereotaxic apparatus, inject oligomeric A $\beta$ (1-42) (e.g., 10  $\mu$ M in 5  $\mu$ L) or a scrambled control peptide into the lateral cerebral ventricle. The injection should be performed slowly over 5 minutes.[11]

#### • Treatment Regimen:

 Administer Omberacetam (e.g., 0.5 mg/kg, i.p.) or saline (control) daily for a specified period (e.g., 21 days) starting either before or after the Aβ injection to assess both prophylactic and therapeutic effects.

#### Behavioral Testing:

- Assess cognitive function using behavioral tests such as the Morris water maze for spatial memory or the passive avoidance test for learning and memory.
- Biochemical and Histological Analysis:
  - At the end of the experiment, sacrifice the animals and collect brain tissue.
  - Neurotrophin Levels: Measure the mRNA and protein levels of BDNF and NGF in the hippocampus and cortex using Northern blotting, RT-PCR, or ELISA.
  - $\circ$  HIF-1 $\alpha$  Activation: Assess the levels of HIF-1 $\alpha$  in brain homogenates using Western blotting or ELISA.
  - Histology: Perform immunohistochemical staining to visualize neuronal damage, amyloid plaque deposition, and glial activation.

// Nodes Animal\_Prep [label="Animal Preparation\n(Adult Male Wistar Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD\_Induction [label="Alzheimer's Model Induction\n(A $\beta$  Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Omberacetam Treatment\n(e.g., 0.5 mg/kg, i.p.)", fillcolor="#34A853",



fontcolor="#FFFFFF"]; Behavioral\_Tests [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#FBBC05"]; Tissue\_Collection [label="Brain Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(BDNF, HIF-1α, IHC)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Animal\_Prep -> AD\_Induction; AD\_Induction -> Treatment; Treatment ->
Behavioral Tests; Behavioral Tests -> Tissue Collection; Tissue Collection -> Analysis; }

Caption: Experimental workflow for in vivo evaluation of Omberacetam.

## Conclusion

Omberacetam is a promising nootropic and neuroprotective agent with a complex mechanism of action. Its ability to modulate key neurotransmitter systems, enhance neurotrophin expression, and protect against neuronal damage makes it a valuable subject for further research in the context of cognitive disorders and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis, efficacy, and underlying mechanisms of Omberacetam. Further studies are warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

# References

- 1. Noopept synthesis chemicalbook [chemicalbook.com]
- 2. Omberacetam Wikipedia [en.wikipedia.org]
- 3. examine.com [examine.com]
- 4. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]



- 6. Page loading... [wap.guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of Noopept\_Chemicalbook [chemicalbook.com]
- 10. Omberacetam | iGluR | TargetMol [targetmol.com]
- 11. Frontiers | Intracerebral inoculation of healthy non-transgenic rats with a single aliquot of oligomeric amyloid-β (1–42) profoundly and progressively alters brain function throughout life [frontiersin.org]
- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies for Improving a Rat Model of Alzheimer's Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing Agents for Alzheimer's Disease in Animal Models [xiahepublishing.com]
- 15. Modeling Alzheimer's disease with non-transgenic rat models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Omberacetam (CAS No. 157115-85-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679845#omberacetam-cas-number-157115-85-0-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com